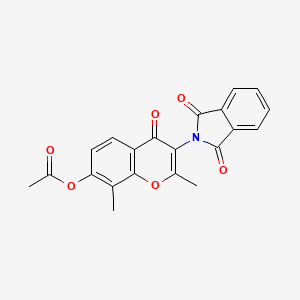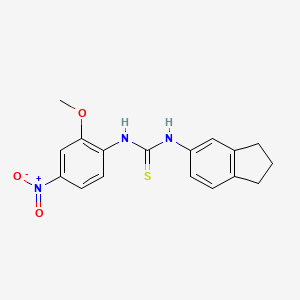![molecular formula C25H26FN3O3 B4130922 N-(3-fluorophenyl)-2-{2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl}hydrazinecarboxamide](/img/structure/B4130922.png)
N-(3-fluorophenyl)-2-{2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl}hydrazinecarboxamide
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-{2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl}hydrazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a phenoxy group, and a hydrazinecarboxamide moiety, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl}hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Preparation of the Phenoxy Intermediate: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.
Coupling of Intermediates: The fluorophenyl and phenoxy intermediates are coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired product.
Hydrazinecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-fluorophenyl)-2-{2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl}hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-{2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl}hydrazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-2-{2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl}hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chlorophenyl)-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl}hydrazinecarboxamide
- N-(3-bromophenyl)-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl}hydrazinecarboxamide
- N-(3-iodophenyl)-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl}hydrazinecarboxamide
Uniqueness
N-(3-fluorophenyl)-2-{2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl}hydrazinecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, and iodinated analogs.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-[2-[4-(2-phenylpropan-2-yl)phenoxy]propanoylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3/c1-17(23(30)28-29-24(31)27-21-11-7-10-20(26)16-21)32-22-14-12-19(13-15-22)25(2,3)18-8-5-4-6-9-18/h4-17H,1-3H3,(H,28,30)(H2,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBQCUPQTYKBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC1=CC(=CC=C1)F)OC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)phenyl]-N'-(2,4-difluorophenyl)-1,2-hydrazinedicarbothioamide](/img/structure/B4130843.png)
![N-1-adamantyl-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarboxamide](/img/structure/B4130850.png)
![diethyl 3-methyl-5-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4130852.png)
![2'-(1,3-benzothiazol-2-ylamino)-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B4130854.png)

![N-[4-(aminosulfonyl)phenyl]-2-methyl-1-indolinecarbothioamide](/img/structure/B4130880.png)
![METHYL 2-({[3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4130885.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4130902.png)
![6,7-DIMETHOXY-4-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B4130907.png)
![4-[({[(4-nitrophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4130915.png)
![4-{5-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE](/img/structure/B4130927.png)

![N-benzyl-3-({[4-(butan-2-yl)phenyl]carbamothioyl}amino)benzamide](/img/structure/B4130935.png)
![ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4130959.png)
